Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride is a chemical compound characterized by a unique spirocyclic structure. Its molecular formula is , indicating the presence of a benzyl group, an oxazolidinone ring, and a diazaspiro framework. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
The compound is synthesized from various starting materials through specific chemical reactions. It is often discussed in the context of its synthesis and biological properties in scientific literature and patent filings, indicating its relevance in pharmaceutical research.
This compound falls under the category of spirocyclic compounds, which are characterized by the presence of two or more rings that share a single atom. Within medicinal chemistry, it is classified as a potential therapeutic agent due to its interaction with biological receptors.
The synthesis of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride typically involves several key steps:
These steps can be optimized for yield and purity in industrial settings, utilizing scalable reaction conditions and purification techniques .
The molecular structure of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride features a spiro linkage between an oxazolidine ring and a diazaspirodecane system. The benzyl group attached at position 1 contributes to its unique properties.
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride can participate in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride involves interactions with specific receptors in the body:
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride typically exists as a crystalline solid with moderate solubility in polar solvents due to its hydrochloride salt form.
Key chemical properties include:
These properties make it suitable for various applications in synthetic chemistry and medicinal research .
Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride has several scientific uses:
The synthesis of Benzyl 1-oxa-4,9-diazaspiro[5.5]undecane-4-carboxylate hydrochloride (CAS: 2102409-64-1) relies on sequential cyclization strategies to construct its complex spirocyclic architecture. The core structure integrates an oxazolidine (1-oxa-9-azaspiro) and a piperidine ring (diazaspiro[5.5]undecane), demanding precise stereochemical control.
The 1-oxa-9-azaspiro moiety is typically assembled through intramolecular nucleophilic displacement. A precursor N-benzyloxycarbonyl-protected amino alcohol undergoes base-mediated cyclization, where the amine attacks a terminal halide or tosylate. Key stereoelectronic constraints favor 5-exo-tet ring closure, forming the oxazolidine ring with high regioselectivity. Solvent choice (e.g., THF or acetonitrile) and temperature (0–25°C) critically influence reaction kinetics and byproduct formation. For example, Bull et al. noted that elevated temperatures promote epimerization, while polar aprotic solvents enhance cyclization rates [3].
Spiroannulation at C9 involves a diamine derivative reacting with a carbonyl-containing fragment (e.g., a keto acid or aldehyde). A prominent route uses 1,5-dibromopentane and a Cbz-protected piperazinone under mild basic conditions (K₂CO₃, DMF). The reaction proceeds via SN₂ alkylation, forming the central piperidine ring of the diazaspiro[5.5]undecane system. Alternatively, reductive amination between a cyclic ketone and a secondary amine—catalyzed by NaBH₃CN in methanol—offers superior diastereoselectivity (>95% de) due to conformational rigidity in the transition state [3] [6]. Microwave-assisted thermolysis (e.g., 220°C, 400W) further accelerates this step, reducing reaction times from hours to minutes while maintaining yields >85% [7].
The final tertiary amine is treated with 1–2 equivalents of HCl in anhydrous diethyl ether or dichloromethane. Crystallization from ethanol/ether mixtures yields the hydrochloride salt with >99% purity. This step enhances stability by mitigating hygroscopicity and preventing N-oxidation during storage. X-ray diffraction confirms the salt’s ionic lattice structure, with chloride ions hydrogen-bonded to the protonated diazaspiro nitrogen [3].
Scale-up of this spirocyclic compound necessitates optimization of stoichiometry, solvent recovery, and crystallization:
Table 1: Optimization of One-Pot Spirocyclization Parameters
Entry | t-Bu-NC (equiv) | BrCCl₃ (equiv) | Solvent | Temp (°C) | Yield 3a (%) |
---|---|---|---|---|---|
1 | 1.5 | 1.5 | CH₃CN | 20 | 43 |
2 | 2.2 | 2.2 | CH₃CN | 20 | 51 |
3 | 2.2 | 3.0 | CH₃CN | 20 | 56 |
4 | 2.2 | 3.0 | EtOH | 20 | 40 |
Patent strategies for diazaspiro[5.5]undecanes prioritize convergent routes over linear approaches to reduce step count:
Table 2: Patent Synthetic Routes to Diazaspiro[5.5]undecanes
Patent Strategy | Key Step | Steps | Yield | Diastereoselectivity |
---|---|---|---|---|
Ugi-Type Cyclization | Three-component condensation | 3 | 40–60% | Low (1:1–3:1 dr) |
SmI₂ Ring Expansion | Reductive C–N bond cleavage | 5 | 35% | High (>19:1 dr) |
Photoredox Spirocyclization | Iminium ion generation | 4 | 55–70% | Moderate to high |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: